7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
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Overview
Description
7,7-Dimethoxyspiro[33]heptane-2-carbaldehyde is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring, with two methoxy groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of methoxy groups and the aldehyde functionality. One common approach is the cyclization of suitable precursors under acidic or basic conditions, followed by methoxylation and oxidation reactions to introduce the desired functional groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cyclization, methoxylation, and oxidation, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 7,7-Dimethoxyspiro[3.3]heptane-2-carboxylic acid.
Reduction: 7,7-Dimethoxyspiro[3.3]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde is not well-defined due to its relatively recent introduction into research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- 6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
- 2-Oxa-1-azaspiro[3.3]heptane derivatives
Comparison: 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain research contexts, such as increased stability or reactivity under specific conditions.
Properties
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFARFOXJSBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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